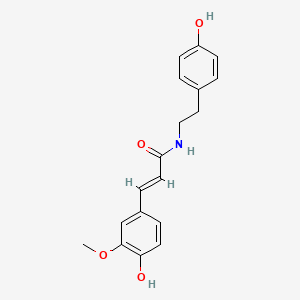

N-trans-Feruloyltyramine

Übersicht

Beschreibung

N-trans-Feruloyltyramin ist eine natürlich vorkommende phenolische Verbindung, die in verschiedenen Pflanzen vorkommt, darunter Cannabis sativa und Piper nigrum . Es ist bekannt für seine antioxidativen, entzündungshemmenden und zytotoxischen Eigenschaften, was es zu einem interessanten Thema in verschiedenen Bereichen der wissenschaftlichen Forschung macht .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

N-trans-Feruloyltyramin kann durch die enzymatische Reaktion synthetisiert werden, die von Tyramin-N-Feruloyltransferase katalysiert wird. Dieses Enzym erleichtert die Reaktion zwischen Feruloyl-CoA und Tyramin, was zur Bildung von N-trans-Feruloyltyramin und CoA führt . Die Reaktionsbedingungen umfassen in der Regel die Aufrechterhaltung eines optimalen pH-Werts und einer optimalen Temperatur, um die Enzymaktivität zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von N-trans-Feruloyltyramin umfasst die Extraktion aus pflanzlichen Quellen wie Cannabis sativa. Der Extraktionsprozess umfasst die Lösemittelextraktion unter Verwendung von Lösungsmitteln wie Chloroform, Dichlormethan, Ethylacetat, DMSO und Aceton . Die extrahierte Verbindung wird dann unter Verwendung chromatographischer Techniken gereinigt, um einen hohen Reinheitsgrad zu erreichen.

Analyse Chemischer Reaktionen

Reaktionstypen

N-trans-Feruloyltyramin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es zeigt antioxidative Eigenschaften, indem es freie Radikale abräumt und oxidativen Stress reduziert.

Substitution: Es kann die Melanogenese hemmen, indem es die Downregulation von Tyrosinase dosisabhängig induziert.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Wasserstoffperoxid (für Studien zu oxidativem Stress) und verschiedene Lösungsmittel wie DMSO und Methanol zur Auflösung . Die Reaktionen werden in der Regel unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um eine optimale Aktivität zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind reduzierte reaktive Sauerstoffspezies, downreguliertes Tyrosinase und andere Metaboliten, die zu seinen biologischen Aktivitäten beitragen .

Wissenschaftliche Forschungsanwendungen

Synthesis of N-trans-Feruloyltyramine

This compound can be synthesized through the coupling of ferulic acid and tyramine. The reaction typically employs coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The overall process involves:

- Extraction : Isolating ferulic acid and tyramine from natural sources.

- Chemical Coupling : Using controlled conditions to ensure high purity and yield.

- Purification : Techniques such as chromatography may be used to purify the final product.

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. Research indicates that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. It also suppresses inducible nitric oxide synthase (iNOS) and inhibits nuclear factor-kappa B (NF-κB), a key regulator of inflammation.

Case Study : A study involving Wistar rats demonstrated that NTF treatment significantly reduced memory impairment induced by scopolamine, highlighting its potential neuroprotective effects against neurodegenerative diseases like Alzheimer's .

Antioxidant Activity

NTF exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress-related conditions. It has been shown to scavenge free radicals effectively, thus mitigating cellular damage .

Research Findings : In vitro studies have indicated that NTF can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and xanthine oxidase (XOD), making it a candidate for further exploration in antioxidant therapies .

Industrial Applications

This compound is utilized in the development of natural health products and nutraceuticals due to its bioactive properties. Its presence in various edible plants enhances the nutritional value of these products.

Nutraceutical Development

The compound is being evaluated for its potential in dietary supplements aimed at weight management. A current study is investigating its effects on fat loss among overweight adults, emphasizing its role as a bioactive compound in health promotion .

Summary Table of Applications

Wirkmechanismus

N-trans-Feruloyltyramine exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by inhibiting the production of reactive oxygen species.

Anti-inflammatory Activity: It downregulates COX-2 and iNOS via suppression of AP-1 and the JNK signaling pathway in macrophages.

Cytotoxic Activity: It exhibits cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

N-trans-Feruloyltyramin ist strukturell ähnlich anderen phenolischen Verbindungen wie N-trans-Coumaroyltyramin und N-trans-Feruloyloctopamin . Es ist einzigartig in seinen starken antioxidativen und entzündungshemmenden Eigenschaften sowie in seiner Fähigkeit, die Melanogenese effektiver als Kojisäure zu hemmen .

Liste ähnlicher Verbindungen

- N-trans-Coumaroyltyramin

- N-trans-Feruloyloctopamin

- 5,7-Dihydroxy-8-methoxyflavone

- (3S)-3,5,4′-Trihydroxy-7-methoxy-6-methylhomoisoflavanon

Biologische Aktivität

N-trans-Feruloyltyramine (NTF) is a phenylpropanoid compound recognized for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This article explores the biological activity of NTF, supported by various research findings and case studies.

- Chemical Formula : C18H19NO4

- Molecular Weight : 313.4 g/mol

- CAS Number : 66648-43-9

- Purity : > 98%

Antioxidant Activity

NTF exhibits potent antioxidant properties, effectively scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. Research indicates that NTF can reduce ROS production induced by amyloid-beta (Aβ)(1-42), which is significant in neurodegenerative diseases such as Alzheimer's disease .

Anti-inflammatory Effects

NTF has been shown to possess anti-inflammatory properties by downregulating cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This action involves the suppression of the activation protein-1 (AP-1) and the c-Jun N-terminal kinase (JNK) signaling pathway, leading to decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2) .

Anticancer Properties

Studies have demonstrated that NTF exhibits cytotoxicity against various cancer cell lines, including the P-388 leukemia cell line. It has also shown potential in inhibiting cell migration and invasion in glioma cells, suggesting its use as an anti-metastatic agent .

Neuroprotective Effects

In animal models, NTF has been found to protect against scopolamine-induced memory impairment and cholinergic dysfunction. It inhibits apoptosis and inflammation in the brain by modulating signaling pathways related to these processes .

Melanogenesis Inhibition

NTF has been identified as a potent inhibitor of melanogenesis, demonstrating greater efficacy than kojic acid in downregulating tyrosinase activity in a dose-dependent manner. This property suggests potential applications in cosmetic formulations aimed at skin lightening .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects in Rat Models

A study investigated the effects of NTF on scopolamine-induced cognitive decline in Wistar rats. The results indicated that treatment with NTF significantly improved spatial memory performance in the Morris water maze test while simultaneously reducing inflammatory markers and promoting cholinergic function in critical brain regions .

Case Study: Anticancer Activity Against Glioma Cells

Another study evaluated the anti-cancer properties of NTF on glioma cell lines. The findings revealed that NTF not only inhibited cell proliferation but also induced apoptosis through modulation of key signaling pathways involved in cell cycle regulation .

Eigenschaften

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNNKDMSXVRADT-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904143 | |

| Record name | Feruloyltyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moupinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66648-43-9, 65646-26-6 | |

| Record name | N-trans-Feruloyltyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Feruloyltyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065646266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-trans-Feruloyltramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066648439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Feruloyltyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-TRANS-FERULOYLTRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC99S6JM5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moupinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

144.5 - 145 °C | |

| Record name | Moupinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.